Di-tert-butyl oxalate

説明

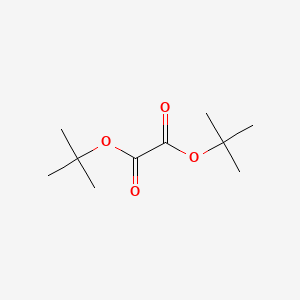

Structure

3D Structure

特性

IUPAC Name |

ditert-butyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGMWIAXRMHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219157 | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-64-5 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT3TXT9FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-tert-butyl Oxalate: A Comprehensive Technical Guide for Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of di-tert-butyl oxalate (B1200264), a versatile reagent in organic synthesis. It covers its chemical structure, physicochemical properties, synthesis protocols, and key applications, with an emphasis on its role in the protection of amine functionalities.

Core Chemical and Physical Properties

Di-tert-butyl oxalate (DtBO) is the diester of oxalic acid and tert-butanol. Its molecular structure consists of a central oxalate core flanked by two sterically hindering tert-butyl groups. This configuration imparts unique reactivity and properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 69-72 °C |

| Boiling Point | 229.3 °C at 760 mmHg (decomposes) |

| Density | 1.007 g/cm³ |

| CAS Number | 691-64-5 |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; insoluble in water.[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of oxalyl chloride with potassium tert-butoxide. The bulky tert-butoxide nucleophile attacks the electrophilic carbonyl carbons of oxalyl chloride, leading to the formation of the corresponding diester.

References

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to di-tert-butyl oxalate (B1200264), a valuable reagent in organic synthesis. Due to the steric hindrance of the tert-butyl group, the direct esterification of oxalic acid with tert-butanol (B103910) is challenging. Therefore, this document focuses on viable alternative methodologies, presenting detailed experimental protocols, quantitative data, and logical workflows.

Introduction

Di-tert-butyl oxalate is a dialkyl oxalate ester characterized by the presence of two bulky tert-butyl groups. These groups confer unique reactivity and properties to the molecule, making it a useful intermediate in various chemical transformations. Its applications include the synthesis of other oxalate esters and as a precursor for high-energy materials.[1][2] The synthesis of this compound, however, is not as straightforward as that of less sterically hindered oxalate esters.

Challenges in Direct Esterification

The direct Fischer esterification of oxalic acid with tert-butanol is generally inefficient. The primary obstacles are the high degree of steric hindrance presented by the tertiary alcohol and the susceptibility of tert-butanol to elimination reactions under acidic conditions, leading to the formation of isobutylene. While oxalic acid can act as a self-catalyst in some esterifications, this is typically more effective with less hindered primary or secondary alcohols.[3]

Recommended Synthetic Methodologies

More successful and widely employed methods for the synthesis of this compound involve avoiding the direct esterification of oxalic acid with tert-butanol. The following sections detail proven alternative routes.

A common and effective method for preparing this compound is the transesterification of a less sterically hindered dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with tert-butanol.[1][2] This reaction is typically catalyzed by a suitable base or acid.

Experimental Protocol: Transesterification of Diethyl Oxalate

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The flask is charged with diethyl oxalate (1.0 eq), an excess of tert-butanol (5.0-10.0 eq), and a catalytic amount of a suitable catalyst (e.g., sodium tert-butoxide, 0.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux in a suitable solvent such as tetrahydrofuran (B95107) or ethanol.[1] The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a mild acid (e.g., acetic acid). The excess tert-butanol and solvent are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[1][2]

| Parameter | Value | Reference |

| Reactants | Diethyl oxalate, tert-butanol | [1],[2] |

| Catalyst | Sodium tert-butoxide (example) | - |

| Solvent | Tetrahydrofuran or Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | Typically several hours | [1] |

| Purification | Fractional distillation | - |

A more advanced method involves the palladium-catalyzed oxidative carbonylation of tert-butanol. This process utilizes carbon monoxide as the carbonyl source and a palladium catalyst to facilitate the formation of the oxalate ester.

Experimental Protocol: Palladium-Catalyzed Synthesis

-

Reaction Setup: A high-pressure autoclave is charged with dichlorobis(triphenylphosphine)palladium(II) (catalyst), anhydrous copper(II) sulfate (B86663) (co-oxidant), triethylamine (B128534) (base), and tert-butyl alcohol (reactant and solvent).[4]

-

Reaction Conditions: The autoclave is purged with nitrogen and then pressurized with carbon monoxide (e.g., 1800 psi). The reaction mixture is heated to a specific temperature (e.g., 125 °C) and stirred for a defined period (e.g., 81 minutes).[4]

-

Work-up and Analysis: After cooling and depressurizing the reactor, the reaction product is analyzed by gas-liquid chromatography (GLC) to confirm the presence of this compound.[4] Further purification would typically involve filtration to remove solid residues followed by distillation of the liquid product.

| Parameter | Value | Reference |

| Reactants | tert-Butyl alcohol, Carbon Monoxide | [4] |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) | [4] |

| Co-oxidant | Anhydrous Copper(II) Sulfate | [4] |

| Base | Triethylamine | [4] |

| Pressure | 1800 psi CO | [4] |

| Temperature | 125 °C | [4] |

| Reaction Time | 81 minutes | [4] |

The acylation of tert-butanol with an activated form of a mono-ester of oxalic acid, such as ethyl oxalyl chloride, provides a controlled method for synthesizing unsymmetrical and symmetrical oxalate esters.[5] To obtain this compound, one would start with oxalyl chloride and two equivalents of tert-butanol.

Experimental Protocol: Acylation with Oxalyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is charged with a solution of tert-butanol (2.0 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 2.2 eq) in an aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Reaction Conditions: The solution is cooled in an ice bath. A solution of oxalyl chloride (1.0 eq) in the same solvent is added dropwise from the dropping funnel. The reaction is typically rapid and exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation.

| Parameter | Value | Reference (adapted from) |

| Reactants | tert-Butanol, Oxalyl Chloride | [5] |

| Base | Pyridine or Triethylamine | [5] |

| Solvent | Dichloromethane or Diethyl Ether | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | Several hours | - |

| Purification | Extraction and Distillation | - |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methodologies.

Caption: Alternative synthetic pathways to this compound.

Caption: General experimental workflow for organic synthesis.

Safety Considerations

-

Oxalyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Carbon monoxide is a toxic gas and should be handled with extreme care in a properly functioning high-pressure apparatus.

-

Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.

-

Reactions involving reactive reagents should be conducted behind a blast shield.

Conclusion

The synthesis of this compound from oxalic acid via direct esterification is not a preferred method due to steric hindrance. This guide has detailed more effective and reliable synthetic strategies, including transesterification, oxidative carbonylation, and acylation. The provided experimental protocols and data tables offer a solid foundation for researchers to successfully synthesize this important chemical intermediate. The choice of method will depend on the available equipment, reagents, and desired scale of the synthesis.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Preparation of Dibutyl Oxalate: Improvement of Esterification Reaction [ccspublishing.org.cn]

- 4. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

- 5. Tert-butyl ethyl oxalate|CAS 50624-94-7|RUO [benchchem.com]

An In-depth Technical Guide to Di-tert-butyl Oxalate (CAS Number: 691-64-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl oxalate (B1200264) (DTBO), with CAS number 691-64-5, is a diester of oxalic acid and tert-butanol (B103910). This whitepaper serves as a comprehensive technical guide, consolidating critical information on its physicochemical properties, synthesis, key chemical reactions, and applications, particularly within the realms of organic synthesis and as a potential building block in drug development. This document provides detailed experimental protocols for its synthesis and characteristic reactions, presents its spectral data for identification and characterization, and visualizes key chemical transformations and workflows using Graphviz diagrams.

Chemical and Physical Properties

Di-tert-butyl oxalate is a solid at room temperature, characterized by its two bulky tert-butyl groups. These groups significantly influence its reactivity and physical properties compared to other oxalate esters. It is generally soluble in common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 691-64-5 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | Colorless liquid or solid | [3] |

| Melting Point | 69-72 °C | |

| Boiling Point | 229.3 °C at 760 mmHg | [3] |

| Density | 1.007 g/cm³ | [3] |

| Flash Point | 90 °C | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; almost insoluble in water. | [3] |

| InChI | InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3 | [1] |

| InChIKey | CIYGMWIAXRMHQS-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)C(=O)OC(C)(C)C | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | A single peak is expected for the 18 equivalent protons of the two tert-butyl groups. | [2] |

| ¹³C NMR | Signals are expected for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbonyl carbons. | [2] |

| FTIR (KBr) | Characteristic strong absorption bands for the C=O stretching of the ester carbonyl groups are prominent. | [2] |

| Mass Spec. | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of tert-butyl groups and other fragments. | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the esterification of oxalic acid and the transesterification of a lower oxalate ester.

Esterification of Oxalic Acid with tert-Butanol

This method involves the direct reaction of oxalic acid with tert-butanol, typically in the presence of an acid catalyst to facilitate the removal of water and drive the equilibrium towards the product.[4]

Experimental Protocol: Esterification Synthesis

-

Dehydration of Oxalic Acid: In a round-bottom flask, heat oxalic acid dihydrate to expel the water of crystallization. This is typically done by heating on a steam bath.[5]

-

Reaction Setup: To the flask containing anhydrous oxalic acid, add an excess of tert-butanol and a suitable solvent like toluene. Add a catalytic amount of a strong acid such as sulfuric acid.

-

Reaction and Water Removal: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete (monitored by TLC or the cessation of water collection), cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation under reduced pressure to yield this compound.

Transesterification of Dimethyl Oxalate

This alternative route involves the reaction of a lower dialkyl oxalate, such as dimethyl oxalate, with a tert-butoxide salt, like potassium tert-butoxide, or with tert-butanol in the presence of a suitable catalyst.[3]

Experimental Protocol: Transesterification Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl oxalate in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Addition of Alkoxide: Add a stoichiometric amount of potassium tert-butoxide to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a mild acid (e.g., saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Chemical Reactivity

This compound undergoes several key reactions characteristic of esters, with the bulky tert-butyl groups imparting specific reactivity.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed back to oxalic acid and tert-butanol.[4] The bulky tert-butyl groups can sterically hinder this reaction compared to less substituted oxalates.

Experimental Protocol: Hydrolysis of this compound

-

Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as THF and water.

-

Acid or Base Addition: Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a strong base (e.g., NaOH).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up (Acidic Hydrolysis): After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the tert-butanol with an organic solvent. The aqueous layer will contain the oxalate salt.

-

Work-up (Basic Hydrolysis): After completion, acidify the reaction mixture with a strong acid to precipitate oxalic acid, which can be collected by filtration. The tert-butanol can be extracted from the filtrate.

Transesterification

This compound can react with other alcohols in the presence of a catalyst to form different oxalate esters. This is an equilibrium-driven process.[4]

Thermal Decomposition

The thermal decomposition of this compound has been a subject of study. Esters of tertiary alcohols, like this compound, generally decompose at lower temperatures compared to their primary and secondary alcohol counterparts.[4]

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile reagent in organic synthesis.

Use as a Protecting Group

The tert-butyl ester functionality can be employed as a protecting group for carboxylic acids. While this compound itself is not directly used for this purpose, related reagents like di-tert-butyl dicarbonate (B1257347) are widely used to introduce the Boc (tert-butyloxycarbonyl) protecting group, which is structurally similar. The tert-butyl ester can be selectively cleaved under mild acidic conditions.[2]

Reagent in Pharmaceutical Intermediate Synthesis

This compound is used as a reagent in the preparation of the disodium (B8443419) salt of 2-[(dihydroxyphosphinyl)difluoromethyl]propenoic acid, which is a key intermediate in the synthesis of certain pharmaceutical compounds.

Electrophile in Carbon-Carbon Bond Formation

This compound can act as an electrophile in reactions with nucleophiles. For instance, it reacts with organolithium reagents in the synthesis of α-keto esters.[3]

Safety and Handling

This compound is classified as an irritant to the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong acids and bases.

Conclusion

This compound is a valuable reagent in organic chemistry with established synthetic routes and a range of chemical reactivities. Its utility as an electrophile and a precursor for other esters highlights its importance. While its direct role in complex drug signaling pathways is not extensively documented, its application in the synthesis of pharmaceutical intermediates underscores its relevance to the drug development industry. This guide provides a foundational understanding for researchers and professionals working with this compound. Further research into its applications could unveil new synthetic strategies and its potential in the development of novel bioactive molecules.

References

Di-tert-butyl Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of di-tert-butyl oxalate (B1200264), a versatile organic compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes.

Core Physical and Chemical Properties

Di-tert-butyl oxalate is the diester of oxalic acid and tert-butanol. Its structural characteristics, particularly the bulky tert-butyl groups, significantly influence its physical properties and reactivity.

Quantitative Data Summary

The following tables provide a consolidated summary of the key physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Colorless liquid or solid | Melts near room temperature |

| Melting Point | 69-72 °C | [1][2] Sharp range for pure samples |

| Boiling Point | 229.3 °C | At 760 mmHg |

| Density | 1.007 g/cm³ | |

| Solubility in Water | Almost insoluble | |

| Solubility in Organic Solvents | Soluble | e.g., ethanol, dimethylformamide |

| Flash Point | 90 °C | |

| Vapor Pressure | 0.07 mmHg | At 25 °C |

| Refractive Index | 1.43 |

| Chemical Identifiers | Value |

| CAS Number | 691-64-5 |

| InChI | 1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3 |

| SMILES | CC(C)(C)OC(=O)C(=O)OC(C)(C)C |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.[3][4] A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.[1][5]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A few milliliters of this compound are placed into the fusion tube. A capillary tube, with its sealed end up, is then placed into the fusion tube containing the liquid.[6]

-

Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.[6][7] The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a volumetric flask

-

Analytical balance

Procedure:

-

Mass of Empty Container: The mass of a clean, dry pycnometer or volumetric flask is accurately determined using an analytical balance.

-

Mass of Container with Sample: The container is filled with this compound to the calibration mark, and its mass is measured.

-

Mass of Container with Water: The container is emptied, cleaned, dried, and then filled to the mark with distilled water. Its mass is measured again.

-

Calculation: The density is calculated using the following formula: Density of sample = [(Mass of container with sample) - (Mass of empty container)] / [(Mass of container with water) - (Mass of empty container)] * Density of water at the experimental temperature

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Procedure:

-

Qualitative Assessment: To a small test tube, add approximately 0.1 g of this compound.[8]

-

Add 3 mL of the solvent (e.g., water, ethanol, dimethylformamide) in portions, shaking the test tube after each addition.[8]

-

Observe whether the solid dissolves completely. The compound is considered soluble if a homogeneous solution is formed.

-

Quantitative Assessment (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically (e.g., by chromatography), which gives the quantitative solubility.

Chemical Synthesis and Reactivity

This compound is commonly synthesized and used in various organic reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of an oxalate precursor with tert-butanol.[9] One documented industrial process involves the reaction of carbon monoxide with t-butyl alcohol in the presence of a palladium catalyst.[10]

Caption: Workflow for the catalytic synthesis of this compound.

General Reactivity

This compound serves as a precursor for various chemical transformations. For instance, it can be used in reactions to form other oxalate complexes.

Caption: Reaction of this compound with a titanium(III) complex.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chembk.com [chembk.com]

- 10. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Properties of Di-tert-butyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-tert-butyl oxalate (B1200264), focusing on its solubility in organic solvents, experimental protocols for its synthesis and analysis, and relevant reaction pathways. This document is intended to be a valuable resource for professionals in research and development who utilize or are considering the use of this compound in their work.

Core Concepts: Physicochemical Properties and Solubility

Di-tert-butyl oxalate is the diester of oxalic acid and tert-butanol (B103910). Its bulky tert-butyl groups significantly influence its physical and chemical properties, including its solubility profile. It is a colorless solid at room temperature and is known to be soluble in many common organic solvents while being practically insoluble in water[1][2]. This solubility characteristic is crucial for its application in organic synthesis, where it serves as a reagent or intermediate[1].

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O₄ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][3] |

| Melting Point | 69-72 °C | |

| Boiling Point | 229.3 °C at 760 mmHg | |

| Density | 1.007 g/cm³ | [1] |

| Flash Point | 90 °C | [1] |

| Refractive Index | 1.43 | [1] |

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Ethanol | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Diethyl Ether | Very Soluble | [2] |

| Acetone | Very Soluble | [2] |

| Chloroform | Very Soluble | [2] |

| Benzene | Very Soluble | [2] |

| Water | Practically Insoluble | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for the determination of its solubility in organic solvents.

Synthesis of this compound

This compound can be synthesized through several methods, with the reaction of oxalyl chloride with tert-butanol being a common laboratory procedure[2].

Materials and Equipment:

-

Oxalyl chloride

-

tert-Butyl alcohol

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl alcohol in anhydrous diethyl ether and pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Perform a standard aqueous work-up to remove pyridine hydrochloride and any unreacted starting materials.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or distillation.

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[4].

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents of high purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution is obtained[4].

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials[4].

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated[4].

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be used to facilitate this separation[4].

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Accurately dilute this solution with the same solvent to a concentration that is within the linear range of the chosen analytical method[4].

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectroscopy. A calibration curve prepared with standard solutions of known concentrations of this compound should be used for accurate quantification[4].

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: A workflow diagram for the synthesis of this compound.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance of Di-tert-butyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, the deliberate control of reactivity is paramount. Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, is a fundamental principle exploited by chemists to achieve selectivity and stability. Di-tert-butyl oxalate (B1200264), an ester of oxalic acid, serves as a quintessential example of how bulky functional groups can profoundly influence molecular behavior. The two sterically demanding tert-butyl groups act as molecular shields, protecting the electrophilic carbonyl carbons of the oxalate core from nucleophilic attack. This technical guide provides an in-depth analysis of the steric hindrance effects of di-tert-butyl oxalate, detailing its synthesis, reactivity, and applications, supported by quantitative data, experimental protocols, and logical diagrams.

Molecular Structure and Conformation

The chemical structure of this compound, with the formula C₁₀H₁₈O₄, is characterized by a central oxalate unit flanked by two bulky tert-butyl groups.[1] This substitution pattern is the primary determinant of its unique chemical properties. X-ray crystallography studies reveal that in the solid state, the oxalate core tends to adopt a planar or near-planar conformation.[2] The bulky tert-butyl groups, due to their significant steric repulsion, dictate the overall conformation of the molecule, forcing the ester linkages into a position that minimizes steric strain.

Caption: Molecular structure of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Its solid nature at room temperature, in contrast to the liquid state of smaller dialkyl oxalates like diethyl oxalate, is a direct consequence of its molecular symmetry and packing in the crystal lattice.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Colorless liquid or solid | [3][4] |

| Melting Point | 69-72 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF), almost insoluble in water. | [3][4] |

| Ester | Relative Rate of Hydrolysis (Conceptual) |

| Dimethyl Oxalate | Highest |

| Diethyl Oxalate | High |

| Di-isopropyl Oxalate | Moderate |

| This compound | Lowest |

Experimental Protocols

Synthesis of this compound via Transesterification

This method involves the reaction of a less sterically hindered dialkyl oxalate, such as dimethyl oxalate, with tert-butanol (B103910). The equilibrium is driven towards the product by using an excess of tert-butanol or by removing the lower-boiling alcohol (methanol) as it is formed.

Materials:

-

Dimethyl oxalate

-

tert-Butanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve dimethyl oxalate in an excess of tert-butanol and a suitable solvent.[4]

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Longer reaction times are generally required due to steric hindrance.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or distillation under reduced pressure to obtain this compound.

Caption: General workflow for the synthesis of this compound.

Application as a Steric Shield in Nucleophilic Acyl Substitution

The bulky tert-butyl groups significantly hinder the approach of nucleophiles to the electrophilic carbonyl carbons. This effect can be visualized as a "steric shield."

Caption: Steric hindrance impeding nucleophilic attack.

Applications in Drug Development and Organic Synthesis

The steric properties of the tert-butyl group are widely leveraged in the design and synthesis of pharmaceuticals and other complex organic molecules.

-

Protecting Group Chemistry: The tert-butyl ester functionality is a well-established protecting group for carboxylic acids. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions. While this compound itself is not commonly used as a protecting group for other functionalities, the principle of using tert-butyl esters is central to many synthetic strategies, including solid-phase peptide synthesis (SPPS) where the tert-butoxycarbonyl (Boc) group is employed to protect the N-terminus of amino acids.[6][7]

-

Modulation of Reactivity: In drug development, the introduction of a bulky group like a tert-butyl moiety near a reactive center can serve as a "steric shield" to prevent or slow down metabolic degradation by enzymes. This can increase the in vivo half-life and bioavailability of a drug candidate.

-

Precursor for Other Reagents: this compound can serve as a precursor for other valuable reagents. For example, it was used in the preparation of the disodium (B8443419) salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid, which is an analog of phosphoenolpyruvate, a key intermediate in glycolysis and gluconeogenesis.[3] This highlights its utility in the synthesis of biologically relevant molecules.

Conclusion

The steric hindrance imparted by the two tert-butyl groups in this compound is a defining feature that governs its physical properties, reactivity, and applications. This steric shielding significantly reduces the susceptibility of the oxalate carbonyl groups to nucleophilic attack, making it less reactive than its smaller dialkyl counterparts. While this reduced reactivity can necessitate more forcing conditions for its synthesis, it is precisely this property that chemists can exploit for applications in chemical synthesis and drug design, where the controlled modulation of reactivity is a key objective. The principles demonstrated by this compound underscore the importance of steric effects as a powerful tool in the chemist's arsenal (B13267) for the rational design and synthesis of complex molecules.

References

- 1. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 二叔丁基草酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: The Thermal Decomposition Mechanism of Di-tert-butyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl oxalate (B1200264), an organic ester, undergoes thermal decomposition through a mechanism that is critical to understand for its application in various chemical processes, including its potential use as a precursor in materials science and organic synthesis. This technical guide provides a comprehensive overview of the proposed thermal decomposition mechanism of di-tert-butyl oxalate, drawing parallels with analogous well-established reactions. While direct experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, a robust mechanistic hypothesis can be formulated based on the principles of ester pyrolysis and related elimination reactions. This guide will delve into the proposed concerted unimolecular elimination pathway, detailing the experimental protocols that would be necessary for its verification and presenting the expected quantitative data in a structured format.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is postulated to proceed primarily through a concerted, unimolecular elimination reaction , analogous to the pyrolysis of other tertiary alkyl esters. This pathway is similar to the well-known Chugaev elimination.[1][2][3] The mechanism involves a six-membered cyclic transition state, leading to the formation of isobutene, carbon dioxide, and tert-butanol (B103910). The initial decomposition of one tert-butyl ester group would yield isobutene and tert-butyl hydrogen oxalate. The latter is expected to be unstable under thermal conditions and would likely decompose further to tert-butanol and two molecules of carbon dioxide.

An alternative, though less likely, pathway could involve the initial homolytic cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation or radical.[1] However, the concerted mechanism is generally favored for esters possessing a β-hydrogen in their alkyl chain.[1]

Signaling Pathway Diagram

The proposed concerted mechanism can be visualized as a logical flow of bond-breaking and bond-forming events.

References

An In-Depth Technical Guide to the Hydrolysis of Di-tert-butyl Oxalate to Tert-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of di-tert-butyl oxalate (B1200264), a chemical transformation of interest in various synthetic applications. The document details the underlying reaction mechanisms, offers experimental protocols, and presents quantitative data where available, tailored for professionals in the fields of chemical research and drug development.

Introduction

Di-tert-butyl oxalate is an ester that can undergo hydrolysis to yield tert-butanol (B103910) and oxalic acid.[1] This reaction is of significance as it represents a method for the generation of tert-butanol, a versatile solvent and chemical intermediate, from a stable solid precursor. The hydrolysis can be effectively carried out under both acidic and basic conditions, with each pathway proceeding through distinct mechanistic routes. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields.

Reaction Mechanisms

The hydrolysis of this compound can be catalyzed by either acid or base. The choice of catalyst fundamentally alters the reaction pathway and kinetics.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism)

Due to the presence of the sterically bulky tert-butyl groups, the acid-catalyzed hydrolysis of this compound is proposed to proceed through an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored because it involves the formation of a stable tertiary carbocation.

The reaction initiates with the protonation of one of the carbonyl oxygens of the this compound. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and mono-tert-butyl oxalate. The tert-butyl carbocation is then attacked by a water molecule to form a protonated tert-butanol, which subsequently loses a proton to yield the final tert-butanol product. The mono-tert-butyl oxalate can then undergo a second hydrolysis step via the same mechanism to produce another molecule of tert-butanol and oxalic acid.

Figure 1. Acid-catalyzed hydrolysis of this compound via the AAL1 mechanism.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of this compound proceeds via a saponification mechanism. This is an irreversible process. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-oxygen bond and the formation of oxalic acid and a tert-butoxide ion. The tert-butoxide ion, being a strong base, will then deprotonate the oxalic acid to form a tert-butanol and a mono-tert-butyl oxalate salt. The mono-tert-butyl oxalate can then be hydrolyzed by a second hydroxide ion to yield another molecule of tert-butanol and the oxalate dianion. The overall reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt.

Figure 2. Base-catalyzed hydrolysis (saponification) of this compound.

Experimental Protocols

While specific literature detailing the hydrolysis of this compound is limited, the following protocols are based on the well-established procedures for the hydrolysis of analogous esters, such as tert-butyl acetate.[2] These can be adapted for this compound.

Acid-Catalyzed Hydrolysis Protocol

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Deionized water

-

Sodium carbonate (anhydrous)

-

Magnesium sulfate (B86663) (anhydrous) or molecular sieves (3Å)

-

Dichloromethane (B109758) or diethyl ether (for extraction)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Add a large excess of water (e.g., 10-20 molar equivalents relative to the ester).[2]

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]

-

Heat the mixture to reflux and maintain for a period of time (monitoring by TLC or GC is recommended to determine completion).

-

After cooling to room temperature, carefully neutralize the excess acid by slowly adding anhydrous sodium carbonate until effervescence ceases.

-

The product, tert-butanol, can be isolated by extraction with a suitable organic solvent like dichloromethane or diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or with molecular sieves.[2]

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Further purification of the tert-butanol can be achieved by distillation.

Figure 3. General experimental workflow for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification) Protocol

Materials:

-

This compound

-

Sodium hydroxide or potassium hydroxide

-

Deionized water

-

Dichloromethane or diethyl ether (for extraction)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) to aid solubility).

-

Add a stoichiometric amount (or a slight excess) of sodium hydroxide or potassium hydroxide dissolved in water.

-

Heat the mixture to reflux and maintain for a period of time (monitoring by TLC or GC is recommended). The reaction is generally slower than the acid-catalyzed version due to steric hindrance.[2]

-

After cooling to room temperature, the tert-butanol can be isolated by extraction with an organic solvent. The oxalate salt will remain in the aqueous layer.

-

Wash the organic extract with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting tert-butanol by distillation.

Quantitative Data

| Parameter | Acid-Catalyzed Hydrolysis (Analogous Reaction) | Base-Catalyzed Hydrolysis |

| Catalyst | Sulfuric Acid | Sodium Hydroxide / Potassium Hydroxide |

| Reported Yield | ~80% (for tert-butyl acetate)[2] | Data not available |

| Reaction Rate | Generally faster | Slower due to steric hindrance[2] |

| Reversibility | Reversible | Irreversible |

Conclusion

The hydrolysis of this compound to tert-butanol is a straightforward chemical transformation that can be achieved under both acidic and basic conditions. The choice of catalyst dictates the reaction mechanism, with the acid-catalyzed pathway proceeding through a stable carbocation intermediate (AAL1) and the base-catalyzed route following an irreversible saponification mechanism. While specific quantitative data for this reaction is sparse, the provided experimental protocols, adapted from analogous reactions, offer a solid foundation for researchers to successfully perform this conversion in a laboratory setting. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve maximum yields.

References

Di-tert-butyl Oxalate: A Comprehensive Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental reactivity of di-tert-butyl oxalate (B1200264). The content herein is curated for professionals in the fields of chemical research and pharmaceutical development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of reaction pathways to facilitate a deeper understanding and practical application of this versatile reagent.

Introduction

Di-tert-butyl oxalate is a sterically hindered diester of oxalic acid. The presence of the bulky tert-butyl groups significantly influences its reactivity, stability, and selectivity in organic synthesis. This guide will explore the primary facets of its chemical behavior, including its synthesis, and key reactions such as hydrolysis, transesterification, thermal decomposition, and its utility as an electrophile in reactions with nucleophiles.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 691-64-5[1] |

| Molecular Formula | C₁₀H₁₈O₄[1][2] |

| Molecular Weight | 202.25 g/mol [1] |

| Appearance | White solid |

| Melting Point | 69-72 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; almost insoluble in water.[2] |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | δ ~1.5 ppm (s, 18H) |

| ¹³C NMR | δ ~160 ppm (C=O), ~83 ppm (quaternary C), ~28 ppm (CH₃) |

| FTIR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1750 (C=O stretch, ester), ~1150 (C-O stretch)[3] |

Synthesis of this compound

Several methods are available for the synthesis of this compound, each with its own advantages and considerations.

From Oxalyl Chloride and tert-Butanol (B103910)

This is a common and direct method for preparing this compound. The reaction involves the nucleophilic attack of tert-butanol on oxalyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with oxalyl chloride (1.0 eq) and anhydrous diethyl ether under a nitrogen atmosphere.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of tert-butanol (2.2 eq) and pyridine (B92270) (2.2 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1 hour.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction mixture is filtered to remove pyridinium (B92312) hydrochloride. The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from hexanes to afford this compound as a white solid.

Transesterification from Dimethyl Oxalate

This method involves the equilibrium-driven transesterification of a less sterically hindered oxalate ester, such as dimethyl oxalate, with tert-butanol. The reaction is typically catalyzed by a base.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with dimethyl oxalate (1.0 eq), an excess of tert-butanol (5.0 eq), and a catalytic amount of sodium tert-butoxide (0.1 eq).

-

Reaction: The mixture is heated to reflux and maintained at that temperature for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Workup: The reaction mixture is cooled to room temperature and the excess tert-butanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield this compound.

Core Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its ester functional groups, which is significantly modulated by the bulky tert-butyl substituents.

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to oxalic acid and tert-butanol. The steric hindrance of the tert-butyl groups makes this hydrolysis slower than that of less hindered oxalate esters.

Experimental Protocol for Monitoring Hydrolysis:

-

Reaction Setup: A solution of this compound (0.1 M) is prepared in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Initiation: The hydrolysis is initiated by the addition of a catalytic amount of a strong acid (e.g., HCl, 0.1 M final concentration) or a strong base (e.g., NaOH, 0.1 M final concentration).

-

Monitoring: The reaction is maintained at a constant temperature (e.g., 50 °C). Aliquots are withdrawn at regular intervals and quenched by neutralization. The concentration of oxalic acid formed is determined by titration with a standardized solution of KMnO₄ or by HPLC analysis.

-

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of oxalic acid versus time.

Transesterification

This compound can be used as a reagent to transesterify other esters, particularly β-keto esters, under neutral or mildly acidic conditions. The formation of the stable tert-butanol byproduct can drive the equilibrium towards the desired product.

Experimental Protocol for Transesterification of a β-Keto Ester:

-

Reaction Setup: A mixture of the β-keto ester (1.0 eq), this compound (1.5 eq), and a catalytic amount of ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃, 0.05 eq) in a suitable solvent (e.g., acetonitrile) is prepared in a sealed tube.

-

Reaction: The mixture is heated to 80 °C for 4-6 hours.

-

Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by flash column chromatography.

Thermal Decomposition

Upon heating, this compound decomposes to form isobutene, carbon dioxide, and carbon monoxide. This decomposition proceeds through a radical mechanism.

Note on a Related Compound: A related compound, di-tert-butyl peroxyoxalate, is known to be shock-sensitive and can decompose violently, especially in its solid, dry state.[4] While this compound is more stable, caution should be exercised when heating it to high temperatures.

Reaction with Nucleophiles (Grignard Reagents)

As an electrophile, the carbonyl carbons of this compound can be attacked by strong nucleophiles such as Grignard reagents. The reaction of this compound with a Grignard reagent can lead to the formation of α-keto esters or tertiary alcohols, depending on the stoichiometry and reaction conditions. The bulky tert-butyl groups can favor the formation of the α-keto ester by sterically hindering a second addition of the Grignard reagent.

Experimental Protocol for Reaction with Phenylmagnesium Bromide:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under nitrogen, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. Bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.[5]

-

Reaction Setup: In a separate flame-dried flask, this compound (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to -78 °C (dry ice/acetone bath).

-

Grignard Addition: The freshly prepared phenylmagnesium bromide solution is added dropwise to the solution of this compound at -78 °C.

-

Reaction: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product, tert-butyl 2-oxo-2-phenylacetate, is purified by column chromatography.

Conclusion

This compound serves as a valuable reagent in organic synthesis, with its reactivity profile significantly influenced by the steric bulk of the tert-butyl groups. This guide has provided a detailed overview of its synthesis and core reactions, supplemented with experimental protocols and visual aids to support its practical application in a laboratory setting. A thorough understanding of its reactivity allows for its strategic use in the synthesis of complex molecules and in the development of novel synthetic methodologies.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should always be taken when handling chemicals.

References

Di-tert-butyl oxalate molecular weight and formula

This document provides core information regarding the chemical properties of di-tert-butyl oxalate (B1200264), specifically its molecular formula and molecular weight. This information is fundamental for researchers, scientists, and professionals in drug development for accurate stoichiometric calculations, analytical characterization, and experimental design.

Chemical Identity and Molecular Properties

Di-tert-butyl oxalate is an ester of oxalic acid and tert-butanol.[1] Its chemical structure and composition are well-defined, allowing for precise determination of its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C10H18O4 | [2][3][4] |

| Molecular Weight | 202.25 g/mol | [2][5] |

| Linear Formula | (CH3)3COCOCOOC(CH3)3 | |

| IUPAC Name | ditert-butyl oxalate | [2] |

| CAS Number | 691-64-5 | [2][3][6] |

Logical Relationship of Molecular Properties

The diagram below illustrates the direct relationship between the molecular formula and the calculated molecular weight of a chemical compound.

Caption: Derivation of molecular weight from molecular formula.

References

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Oxalate as a Reagent for α-Keto Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-tert-butyl oxalate (B1200264) as a reagent for the synthesis of α-keto esters, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate the application of this methodology in a laboratory setting.

Introduction

α-Keto esters are a pivotal class of organic compounds characterized by a ketone functionality adjacent to an ester group. Their unique structural motif makes them versatile building blocks in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Di-tert-butyl oxalate has emerged as a useful reagent for the preparation of α-keto esters, offering advantages in certain contexts due to the properties of the tert-butyl group. The reaction typically involves the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to one of the electrophilic carbonyl carbons of this compound.

Reaction Mechanism and Principles

The synthesis of α-keto esters using this compound and an organometallic reagent proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The organometallic reagent (R-M, where R is an alkyl or aryl group and M is MgX or Li) acts as a nucleophile and attacks one of the carbonyl carbons of this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, resulting in the elimination of a tert-butoxide group to form the desired α-keto ester.

The use of the bulky tert-butyl groups can sometimes offer better control and prevent the second addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[1] Careful control of reaction conditions, such as low temperatures and stoichiometry, is crucial to favor the formation of the α-keto ester.[1]

Quantitative Data

The following table summarizes the yields of various α-keto esters synthesized using this compound and organolithium reagents in a flow microreactor system. This data provides a reference for the expected efficiency of the reaction with different substrates.

| Organolithium Reagent (ArLi) derived from: | Dialkyl Oxalate | Product (tert-Butyl α-Keto Ester) | Yield (%) |

| Bromobenzene | This compound | tert-Butyl 2-oxo-2-phenylacetate | 80 |

| 4-Bromotoluene | This compound | tert-Butyl 2-oxo-2-(p-tolyl)acetate | 85 |

| 4-Bromoanisole | This compound | tert-Butyl 2-(4-methoxyphenyl)-2-oxoacetate | 91 |

| 1,3-Dibromobenzene | This compound | tert-Butyl 2-(3-bromophenyl)-2-oxoacetate | 83 |

Experimental Protocols

While the use of this compound for α-keto ester synthesis is less commonly documented with detailed conventional protocols compared to diethyl oxalate, the following general procedures can be adapted for a standard laboratory setting based on established methods for similar reactions.

General Protocol for the Reaction of this compound with a Grignard Reagent

Materials:

-

This compound

-

Appropriate aryl or alkyl halide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous workstation (e.g., Schlenk line or glovebox)

-

Standard glassware for anhydrous reactions

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of the aryl or alkyl halide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine or gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with this compound: The solution of the freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C to 0 °C) in an ice or dry ice/acetone bath. A solution of this compound in anhydrous diethyl ether or THF is then added dropwise to the Grignard reagent solution with vigorous stirring. The molar ratio of the Grignard reagent to this compound should be approximately 1:1 to minimize the formation of the tertiary alcohol byproduct.

-

Quenching the Reaction: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield the pure α-keto ester.

General Protocol for the Reaction of this compound with an Organolithium Reagent

Materials:

-

This compound

-

Appropriate aryl or alkyl halide

-

n-Butyllithium or other suitable organolithium reagent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workstation (e.g., Schlenk line or glovebox)

-

Standard glassware for anhydrous reactions

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Generation of the Organolithium Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, the aryl or alkyl halide is dissolved in anhydrous diethyl ether or THF. The solution is cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexanes is then added dropwise with stirring. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the organolithium reagent.

-

Reaction with this compound: A solution of this compound in anhydrous THF is added dropwise to the freshly prepared organolithium solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours).

-

Quenching the Reaction: The reaction is quenched at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford the desired α-keto ester.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of α-keto esters using this compound.

Caption: Reaction mechanism for α-keto ester synthesis.

Caption: General experimental workflow.

References

Application Notes and Protocols: Transesterification of β-Keto Esters for the Synthesis of tert-Butyl β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries due to their versatile reactivity.[1] The tert-butyl ester functional group, in particular, offers unique advantages, including steric protection and its utility in various synthetic transformations. While the direct transesterification of β-keto esters with di-tert-butyl oxalate (B1200264) is not a commonly documented method, the synthesis of tert-butyl β-keto esters can be effectively achieved through the transesterification of parent methyl or ethyl β-keto esters with tert-butanol (B103910). This document provides detailed protocols and data for this transformation.

The transesterification of β-keto esters is often a reversible reaction, and various catalytic systems, including acid and base catalysts, have been developed to drive the reaction to completion.[2] For the synthesis of tert-butyl esters from less sterically hindered esters like ethyl acetoacetate (B1235776), the reaction with tert-butanol can be challenging due to the steric bulk of the tertiary alcohol.[1][3] Consequently, reaction conditions must be carefully optimized to achieve reasonable yields. One patent highlights that this method can result in yields of up to 68%, though it may require long reaction times.[4]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed transesterification of a β-keto ester proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the signaling pathway diagram below. The experimental workflow for a representative transesterification reaction is also provided.

Caption: Acid-Catalyzed Transesterification Mechanism.

Caption: Generalized Experimental Workflow.

Quantitative Data Summary

The yield of transesterification of β-keto esters is highly dependent on the substrate, alcohol, and catalytic system employed. The following table summarizes representative yields for the transesterification of ethyl and methyl acetoacetate with various alcohols, including the sterically demanding tert-butanol.

| Starting β-Keto Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Acetoacetate | tert-Butanol | Not specified | Toluene (B28343) | Reflux | Not specified | up to 68[4] |

| Methyl/Ethyl Acetoacetate | tert-Butanol | Borate/Zirconia | Solvent-free | Not specified | Not specified | Moderate[1][5] |

| Ethyl Acetoacetate | 1-Adamantanol | Methylboronic Acid | Not specified | Not specified | Not specified | 76[6] |

| Ethyl Acetoacetate | Benzyl Alcohol | 3-Nitrobenzeneboronic acid | Toluene | Reflux | 5 | 97[7] |

| Methyl Acetoacetate | n-Butanol | 3-Nitrobenzeneboronic acid | Toluene | Reflux | 10 | 78[7] |

| Ethyl Acetoacetate | Cyclohexanol | Boric Acid | o-xylene | Reflux | 5 | 99[7] |

Experimental Protocols